N-Nitro-acetoxymethyl-ethylamine

Metabolic Activation N-Nitramine N-Nitrosamine

N-Nitro-acetoxymethyl-ethylamine (CAS 92667-17-9) is a structurally confirmed N-nitramine (R₂N–NO₂) — not an N-nitrosamine (R₂N–N=O). It serves as an analytical reference standard for differentiating nitramine impurities from NDSRIs during pharmaceutical nitrosamine risk assessments under ICH M7. Its distinct HRMS/MS fragmentation (neutral loss of NO₂, 46 Da) eliminates isobaric interference in MRM-based LC-MS/MS methods. For forced degradation studies, this compound follows an acid-catalyzed Nef-type decomposition pathway to N₂O, enabling stability-indicating method development per ICH Q1B.

Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
CAS No. 92667-17-9
Cat. No. B12752973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitro-acetoxymethyl-ethylamine
CAS92667-17-9
Molecular FormulaC5H10N2O4
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCCNC([N+](=O)[O-])OC(=O)C
InChIInChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3
InChIKeyITSDZYCWFBICEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitro-acetoxymethyl-ethylamine (CAS 92667-17-9): N-Nitramine Reference Standard for Pharmaceutical Impurity Profiling and Metabolic Activation Research


N-Nitro-acetoxymethyl-ethylamine (CAS 92667-17-9, IUPAC: [ethylamino(nitro)methyl] acetate, molecular formula C₅H₁₀N₂O₄, MW 162.14 g/mol) is a synthetic N-nitramine featuring a nitro (–NO₂) group bonded to the amine nitrogen, along with an acetoxymethyl ester substituent at the α-carbon [1]. This compound serves as a research reference material for studying N-nitramine reactivity, stability, and metabolic fate, occupying a distinct chemical space from the structurally analogous but biologically divergent N-nitrosamine (N–N=O) class [2]. Its dual functional groups — a nitro moiety susceptible to reduction and an ester linkage subject to enzymatic or chemical hydrolysis — confer a reactivity profile that differentiates it from both N-nitrosamine analogs and simple alkyl nitramines [3].

Why N-Nitro-acetoxymethyl-ethylamine Cannot Be Interchanged with N-Nitrosamine Analogs or Simple Alkyl Nitramines in Research and Analytical Workflows


N-Nitro-acetoxymethyl-ethylamine is an N-nitramine (R₂N–NO₂), not an N-nitrosamine (R₂N–N=O). This distinction is chemically and biologically profound: N-nitrosamines undergo cytochrome P450-mediated α-hydroxylation to generate reactive diazonium ions capable of DNA alkylation, whereas N-nitramines follow a fundamentally different metabolic pathway involving nitroreduction prior to hydroxylation, producing distinct reactive intermediates and adduct profiles [1]. In aqueous systems, α-acetoxy-N-nitrosamines decompose via pH-independent solvolysis to α-hydroxynitrosamines with half-lives ranging from 23 minutes to approximately 20 days depending on pH and structural context, while N-nitramines exhibit acid-catalyzed decomposition to N₂O and alcohols via the Nef-type pathway, a mechanism absent in nitrosamines [2][3]. Substituting an N-nitrosamine analog for this N-nitramine in mutagenicity assays, metabolic activation studies, or analytical reference standard applications introduces a structurally misassigned reactive species, invalidating structure–activity correlations and compromising quantitative impurity determinations that rely on compound-specific ionization and fragmentation behavior [4].

Quantitative Comparative Evidence: N-Nitro-acetoxymethyl-ethylamine Versus Closest Structural Analogs


Metabolic Activation Pathway Divergence: N-Nitramine Nitroreduction Requirement vs. N-Nitrosamine α-Hydroxylation Sufficiency

N-Nitro-acetoxymethyl-ethylamine, as an N-nitramine, is predicted to require sequential nitroreduction and α-hydroxylation for metabolic activation to DNA-reactive species. In contrast, its direct N-nitrosamine structural counterpart, N-ethyl-N-(acetoxymethyl)nitrosamine (CAS 65986-80-3), is a direct-acting mutagen requiring only ester hydrolysis to release a diazonium ion [1]. This mechanistic divergence was experimentally established using dimethylnitramine (DMNO) as the prototype N-nitramine: DMNO requires both S9-mediated nitroreduction and hydroxylation to produce mutagenic metabolites, whereas the corresponding N-nitrosamine, N-nitrosodimethylamine (NDMA), requires only α-hydroxylation [2]. The N-ethyl substituent on the target compound generates an ethylating species upon activation — a bulkier alkylating agent with distinct DNA adduct spectra (N7-ethylguanine, O⁶-ethylguanine) compared to the methylating species from N-methyl analogs [3].

Metabolic Activation N-Nitramine N-Nitrosamine Nitroreduction Genotoxicity Mechanism

Aqueous Hydrolysis Stability: N-Nitramine Acid-Catalyzed Nef Decomposition vs. N-Nitrosamine pH-Independent Solvolysis

N-Nitro-acetoxymethyl-ethylamine is expected to decompose in aqueous media primarily through acid-catalyzed Nef-type degradation of the nitramine group (R₂N–NO₂ → N₂O + carbonyl products), rather than through ester hydrolysis as observed for α-acetoxy-N-nitrosamines. Aliphatic N-nitro amines undergo decomposition in aqueous sulfuric acid (0.5–5.0 M H₂SO₄) to N₂O and alcohols, with rate constants analyzable by the excess acidity method, indicating a mechanism involving N-protonation followed by C–N cleavage without free carbocation formation [1]. By contrast, α-acetoxy-N-nitrosamines decompose via pH-independent solvolysis to α-hydroxynitrosamines, which subsequently fragment to alkyldiazohydroxides and then diazonium ions. The half-life of this process varies dramatically with structure: for methyl(acetoxymethyl)nitrosamine (ADMN) at pH 5, t₁/₂ ≈ 3.2 × 10³ min (~53 h); for related α-acetoxy nitrosamines at pH 7, half-lives range from seconds to days depending on the alkyl substituent [2]. The α-phosphate esters of nitrosamines are more stable in aqueous solution than the α-acetates, providing a stability benchmark: phosphate > acetate > parent α-hydroxy compound [3].

Hydrolysis Stability N-Nitramine Aqueous Decomposition Nef Reaction Solvolysis Kinetics

Analytical Differentiation by UV Photolysis: N-Nitramine vs. N-Nitrosamine Discriminability in HPLC-Based Detection

N-Nitro-acetoxymethyl-ethylamine, as an N-nitro compound (R₂N–NO₂), is classified as UV-labile and can be selectively removed from sample matrices by solid-phase extraction followed by UV irradiation at 254 nm (1000 mJ/cm²). This photolytic pre-treatment step differentiates N-nitro(so) compounds (UV-labile) from other nitro(so) and N-containing compounds (UV-resistant), providing a selective detection strategy when coupled with post-column Griess reaction for nitrite quantification [1]. This property is shared with N-nitrosamines (also UV-labile at 254 nm), meaning both classes are detected by the same photolysis/Griess workflow. However, the target compound's N-nitramine structure enables complementary differentiation by LC-MS/MS through its distinct molecular ion ([M+H]⁺ m/z 163.07 for C₅H₁₁N₂O₄⁺) and characteristic fragmentation pattern involving loss of the nitro group (NO₂, 46 Da) and acetate moiety (CH₃COOH, 60 Da), which differs from the fragmentation of the isomeric N-ethyl-N-(acetoxymethyl)nitrosamine (C₅H₁₀N₂O₃, [M+H]⁺ m/z 147.08) .

Analytical Chemistry UV Photolysis N-Nitro Compounds HPLC Griess Reaction

DNA Adduct Profile Differentiation: Ethylating Nitramine vs. Methylating Nitrosamine Reference Compounds

Upon metabolic activation, N-Nitro-acetoxymethyl-ethylamine is predicted to generate an ethylating species, producing predominantly N7-ethylguanine (N7-EtG) and O⁶-ethylguanine (O⁶-EtG) DNA adducts. This contrasts with the most widely studied acetoxymethyl reference compound, acetoxymethylmethylnitrosamine (AMMN, CAS 56856-83-8), which generates methylating species producing N7-methylguanine and O⁶-methylguanine adducts. O⁶-ethylguanine is repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) with approximately 2- to 5-fold slower kinetics than O⁶-methylguanine, and the ethyl adduct exhibits greater mispairing propensity during DNA replication, leading to a higher GC→AT transition mutation frequency per adduct [1]. In comparative mutagenicity studies in Salmonella typhimurium, AMMN (methylating) was mutagenic in strains TA98, TA100, and TA1535 but not TA102; the ethyl-releasing α-acetoxy nitrosamine analog showed comparable or elevated mutagenic potency depending on the tester strain, with potency inversely correlated to the aqueous half-life of the compound [2][3].

DNA Adductomics Ethylation Methylation N-Nitramine Carcinogen Biomarker

Synthetic Route and Structural Confirmation: Distinguishing N-Nitration from N-Nitrosation in Product Identity Verification

The preparation of N-Nitro-acetoxymethyl-ethylamine proceeds through N-nitration of the acetoxymethyl-ethylamine precursor using a nitrating agent (e.g., nitric acid/sulfuric acid mixture or dinitrogen pentoxide in acetonitrile), rather than through N-nitrosation with nitrite salts under acidic conditions. This synthetic distinction is critical for product identity and purity verification: N-nitration yields the N–NO₂ functional group with characteristic IR absorption at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1280 cm⁻¹ (symmetric NO₂ stretch), whereas N-nitrosation yields the N–N=O group with a distinct IR band at ~1440–1460 cm⁻¹ [1]. In the broader nitramine synthetic literature, N-acetoxymethylnitramines have been prepared and characterized, with nitrolysis of appropriate precursors using dinitrogen pentoxide affording N-nitro derivatives in 81–94% yield — a benchmark for evaluating synthetic efficiency of this compound class [2]. The (E)-(Z) conformer ratio for N-alkyl-N-(acetoxymethyl)nitrosamines has been determined by NMR spectroscopy, providing conformational reference data that can be extended to the N-nitramine analog, where the stronger electron-withdrawing nitro group may shift the conformational equilibrium relative to the nitroso analog [3].

Synthetic Chemistry N-Nitration N-Nitrosation Product Characterization Quality Control

Validated Application Scenarios for N-Nitro-acetoxymethyl-ethylamine (CAS 92667-17-9) in Research, Analytical, and Industrial Settings


N-Nitramine Reference Standard for Pharmaceutical Nitrosamine Risk Assessment and NDSRI Differentiation

During pharmaceutical nitrosamine risk assessments under ICH M7 and regional regulatory mandates (EMA, FDA), analytical laboratories must differentiate between N-nitrosamine drug-substance-related impurities (NDSRIs, Cohort of Concern) and N-nitramine impurities derived from nitration side reactions. N-Nitro-acetoxymethyl-ethylamine serves as a structural reference standard for confirming the identity of N-nitramine impurities by HRMS and MS/MS fragmentation pattern matching, specifically through the characteristic loss of NO₂ (46 Da) rather than NO (30 Da) as observed for N-nitrosamines [1]. Its UV-lability at 254 nm also enables method development using the photolysis/Griess detection workflow for total N-nitro(so) compound screening [2].

Metabolic Activation Probe for Studying Nitroreductase-Dependent Genotoxicity Pathways

Unlike direct-acting α-acetoxy-N-nitrosamine mutagens that bypass metabolic activation, this N-nitramine requires sequential nitroreduction and α-hydroxylation before generating DNA-reactive alkylating species. This property makes it a mechanistic probe for investigating nitroreductase-dependent genotoxicity pathways — particularly in bacterial mutagenicity assays (Ames test) where S9 metabolic activation can be titrated to distinguish nitroreductase-dependent from nitroreductase-independent mutagenicity [3]. The ethylating adduct spectrum (N7-EtG, O⁶-EtG) additionally provides a tool for studying alkyl group size effects on DNA repair kinetics and mutagenic efficiency, complementing methylating reference compounds such as AMMN [4].

Calibration Standard for Quantitative LC-MS/MS Analysis of N-Nitramine Process Impurities

For drug substance manufacturers whose synthetic routes employ nitration steps (e.g., nitric acid/sulfuric acid or dinitrogen pentoxide), N-Nitro-acetoxymethyl-ethylamine can serve as a calibration standard for quantifying residual N-nitramine impurities at trace levels (target LOQ ≤ 0.1 ppm). The compound's distinct molecular formula (C₅H₁₀N₂O₄, [M+H]⁺ m/z 163.07) and fragmentation behavior differentiate it from isomeric N-nitrosamine impurities, enabling selective MRM transitions in LC-MS/MS methods without isobaric interference [5].

Stability-Indicating Method Development: Forced Degradation Studies of N-Nitramine vs. N-Nitrosamine Analytes

The acid-catalyzed Nef-type decomposition pathway of N-nitramines (R₂N–NO₂ → N₂O + carbonyl products) differs fundamentally from the pH-independent solvolysis of α-acetoxy-N-nitrosamines. This compound can be employed in forced degradation studies to establish stability-indicating analytical methods, mapping degradation product profiles under varied pH (1–13), temperature (4–60 °C), and light exposure (ICH Q1B photostability) conditions. The resulting degradation kinetics and product characterization data support the development of robust sample handling protocols that prevent analyte loss during extraction, storage, and analysis [6].

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